N-(3-fluoro-4-methylphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Description

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3/c1-11-2-4-13(8-15(11)18)20-17(21)12-3-5-16(19-9-12)23-14-6-7-22-10-14/h2-5,8-9,14H,6-7,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZUOYDGRRPHTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluoro-4-methylphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides a comprehensive review of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

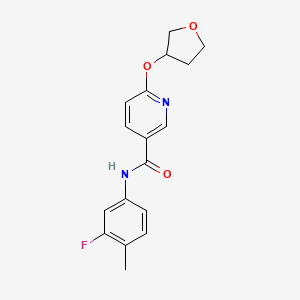

Chemical Structure

The compound's structure can be represented as follows:

This structure suggests potential interactions with biological targets due to the presence of both aromatic and aliphatic components.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. Preliminary studies indicate that it may influence:

- Protein Kinase Activity : The compound has shown potential in modulating protein kinase activities, which are crucial for cell signaling and regulation of cellular functions .

- Cell Proliferation : In vitro assays have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Case Studies

Several case studies have explored the biological activity of this compound:

- Breast Cancer Model : A study involving MDA-MB-231 cells revealed that treatment with this compound significantly reduced cell viability with an IC50 value of 0.126 μM, demonstrating a strong selective effect against cancerous cells compared to non-cancerous cells .

- Inflammatory Response : In a model of induced inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases .

Research Findings

Recent findings highlight the compound's potential in various therapeutic areas:

- In vitro Studies : The compound exhibited a notable ability to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling .

- Animal Models : In vivo studies demonstrated that treatment with this compound led to a significant reduction in tumor size and metastasis in mouse models of cancer .

Comparison with Similar Compounds

Core Structure Variations

- Nicotinamide vs. Quinazoline Derivatives: Target Compound: Nicotinamide core with THF-3-yl oxy and 3-fluoro-4-methylphenyl groups. Afatinib (CAS 850140-72-6): Quinazoline core with THF-3-yl oxy, 3-chloro-4-fluorophenylamino, and dimethylamino butenamide groups. Afatinib is a dual EGFR/HER2 inhibitor used in oncology . BD164181 (CAS 439081-18-2): Similar to afatinib but with a quinazoline core and additional dimethylamino substituents . Key Difference: The nicotinamide core in the target compound may confer distinct target selectivity compared to quinazoline-based kinase inhibitors, which are more established in cancer therapy .

Substituent Effects on Bioactivity

THF-3-yl Oxy Group :

Present in both the target compound and afatinib, this group is associated with improved solubility and bioavailability. For example, afatinib’s THF-3-yl moiety enhances oral absorption .Aromatic Amide Substituents :

- Target Compound : 3-Fluoro-4-methylphenyl group may enhance hydrophobic interactions in binding pockets, similar to the 3-chloro-4-fluorophenyl group in afatinib .

- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) : A benzamide fungicide with optimized substituents for agricultural use, highlighting how aromatic groups dictate application specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.